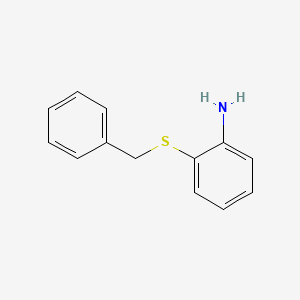

2-(Benzylthio)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-benzylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLYJTSQMGIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979294 | |

| Record name | 2-(Benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832862 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6325-92-4 | |

| Record name | 2-[(Phenylmethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6325-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(Benzylthio)aniline from 2-Aminothiophenol

This guide provides a comprehensive overview of the synthesis of this compound from 2-aminothiophenol. The core of this synthesis is the S-alkylation of the thiol group in 2-aminothiophenol with a benzyl halide. This document outlines the reaction pathway, provides detailed experimental protocols, and summarizes key quantitative data.

Reaction Principle

The synthesis of this compound from 2-aminothiophenol is a nucleophilic substitution reaction. The sulfur atom of the thiol group in 2-aminothiophenol acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), leading to the formation of a thioether bond. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile. The amino group of 2-aminothiophenol is less nucleophilic than the thiolate under these conditions, allowing for selective S-alkylation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the S-benzylation of 2-aminothiophenol. These values are representative and may be optimized for specific laboratory conditions.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Aminothiophenol | 1.0 equivalent | Starting material. |

| Benzyl Bromide | 1.0 - 1.2 equivalents | Alkylating agent. A slight excess can ensure complete consumption of the thiophenol. |

| Base | 1.1 - 2.0 equivalents | A base such as potassium carbonate, sodium hydroxide, or triethylamine is commonly used. |

| Reaction Conditions | ||

| Solvent | Ethanol, DMF, Acetonitrile, or Water | The choice of solvent can influence reaction rate and workup procedure. |

| Temperature | Room Temperature to 80 °C | The reaction is often performed at room temperature, but heating can increase the rate. |

| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Yield and Purification | ||

| Typical Yield | 85 - 95% | Yields can vary based on reaction scale and purity of reagents. |

| Purification Method | Column Chromatography or Recrystallization | Purification is necessary to remove unreacted starting materials and byproducts. |

Experimental Protocols

Two detailed experimental protocols are provided below. The first is a classical approach using an organic solvent, and the second is a greener method using water as the solvent.

Protocol 1: S-Benzylation in Ethanol with Potassium Carbonate

This protocol is a standard method for the S-alkylation of thiols.

Materials:

-

2-Aminothiophenol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Ethanol (absolute)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in absolute ethanol.

-

Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 15-20 minutes at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Green Synthesis in Water with Triethylamine

This protocol utilizes water as a solvent, offering a more environmentally friendly alternative.

Materials:

-

2-Aminothiophenol

-

Benzyl chloride

-

Triethylamine

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of 2-aminothiophenol (1.0 eq) and benzyl chloride (1.0 eq) in water, add triethylamine (1.1 eq).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is generally complete within 1-2 hours.

-

After completion of the reaction, extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to afford the desired product.

-

If necessary, the crude product can be further purified by flash column chromatography.

Visualizations

Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

An In-depth Technical Guide on the Mechanism of S-benzylation of 2-aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-benzylation of 2-aminothiophenol, a key reaction in the synthesis of various biologically active molecules and pharmaceutical intermediates. The document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of 2-(benzylthio)aniline.

Introduction

The S-benzylation of 2-aminothiophenol is a fundamental transformation in organic synthesis, leading to the formation of this compound. This product serves as a versatile intermediate in the synthesis of a range of compounds, including benzothiazoles and other heterocyclic structures of medicinal interest. The reaction involves the formation of a carbon-sulfur bond through the nucleophilic attack of the sulfur atom of 2-aminothiophenol on a benzylic electrophile, typically a benzyl halide. Understanding the mechanism and optimizing the reaction conditions are crucial for achieving high yields and purity of the desired product, which is essential in the context of drug development and materials science.

Reaction Mechanism

The S-benzylation of 2-aminothiophenol with a benzyl halide, such as benzyl bromide, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base.

Step 1: Deprotonation of the Thiol

The reaction is initiated by the deprotonation of the highly acidic thiol group of 2-aminothiophenol by a base. This generates a potent nucleophile, the thiophenolate anion. The choice of base is critical, as a very strong base could also deprotonate the less acidic amino group, leading to potential side reactions. Common bases for this transformation include sodium hydroxide, potassium carbonate, or triethylamine.

Step 2: Nucleophilic Attack

The resulting thiophenolate anion, a soft and highly effective nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide. This concerted step involves the formation of the new sulfur-carbon bond and the simultaneous cleavage of the carbon-halogen bond. The halide ion is expelled as a leaving group.

The overall reaction is generally regioselective for the sulfur atom due to the higher acidity and nucleophilicity of the thiol group compared to the amino group under basic conditions.

Experimental Protocols

The following protocols are based on established procedures for S-alkylation of thiols and can be adapted for the specific S-benzylation of 2-aminothiophenol.

Synthesis of this compound

Materials:

-

2-aminothiophenol

-

Benzyl bromide

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the thiophenolate salt.

-

To this mixture, add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the product on a salt plate (NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Obtain the mass spectrum using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument.

Data Presentation

The following tables summarize typical quantitative data for the S-benzylation of 2-aminothiophenol and the spectroscopic data for the resulting product, this compound.

Table 1: Reaction Conditions and Yields for S-benzylation of 2-aminothiophenol

| Entry | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | NaOH | Ethanol | 4 | 25 | ~90 |

| 2 | K₂CO₃ | DMF | 6 | 25 | ~85 |

| 3 | Et₃N | Dichloromethane | 8 | 25 | ~75 |

Note: Yields are approximate and can vary based on specific experimental conditions and purification methods.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 5H, Ar-H of benzyl), 7.15 (dd, J=7.6, 1.6 Hz, 1H, Ar-H), 7.05 (td, J=7.6, 1.6 Hz, 1H, Ar-H), 6.70 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 6.60 (dd, J=8.0, 1.2 Hz, 1H, Ar-H), 4.10 (s, 2H, S-CH₂), 3.95 (br s, 2H, NH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 137.8, 136.5, 130.0, 129.0, 128.5, 127.2, 121.5, 118.5, 115.8, 39.5. |

| IR (ATR, cm⁻¹) | 3450, 3360 (N-H stretch), 3060, 3025 (Ar C-H stretch), 1610, 1580 (C=C stretch), 1490 (N-H bend), 695 (C-S stretch). |

| MS (ESI+) | m/z 216.09 [M+H]⁺ |

Note: Spectroscopic data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used. A study on a similar compound, 2-(benzylthio)-N-{pyridinylmethylidene}aniline, reported a singlet for the benzylic protons (S-CH₂) at δ 4.14 ppm in the ¹H NMR spectrum.[1]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Benzylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzylthio)aniline, a molecule of interest in synthetic and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Presentation

The structural elucidation of this compound is supported by the following spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.24 | m | 4H | Aromatic H |

| 7.19 - 7.12 | m | 3H | Aromatic H |

| 6.72 | d, J = 8.0 Hz | 1H | Aromatic H |

| 6.67 - 6.64 | t, J = 7.5 Hz | 1H | Aromatic H |

| 4.19 | br s | 2H | -NH₂ |

| 3.93 | s | 2H | -S-CH₂- |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.6 | C-NH₂ |

| 137.4 | Aromatic C |

| 135.5 | Aromatic C |

| 129.1 | Aromatic CH |

| 127.9 | Aromatic CH |

| 127.4 | Aromatic CH |

| 126.1 | Aromatic CH |

| 117.5 | Aromatic CH |

| 116.5 | Aromatic C |

| 113.9 | Aromatic CH |

| 38.7 | -S-CH₂- |

Solvent: CDCl₃, Frequency: 125 MHz

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450 - 3300 | Medium | N-H (Amine) | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| 2950 - 2850 | Weak | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | Medium | N-H (Amine) | Bending (Scissoring) |

| 1600 - 1450 | Medium-Strong | C=C (Aromatic) | Ring Stretching |

| 1335 - 1250 | Strong | C-N (Aromatic Amine) | Stretching |

| 750 - 700 | Strong | C-H (Aromatic) | Out-of-plane Bending |

| 700 - 600 | Weak-Medium | C-S (Thioether) | Stretching |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion | Method |

| 215 | [M]⁺ | ESI |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

¹H and ¹³C NMR Acquisition:

-

The spectra are recorded on a 500 MHz NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a high signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound (if liquid at room temperature) or a small amount of the solid onto the ATR crystal.

-

If solid, use the press to ensure good contact between the sample and the crystal.

-

-

Spectral Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Further dilute the stock solution to a final concentration of approximately 10 µg/mL.

-

If necessary, filter the solution through a 0.2 µm syringe filter.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.

-

The mass spectrum is acquired in positive ion mode to observe the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

-

The instrument is calibrated using a known standard to ensure mass accuracy.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

2-(Benzylthio)aniline CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzylthio)aniline (CAS Number: 6325-92-4), detailing its physical properties, a potential synthetic route, and a review of the biological activities of structurally related compounds, which suggest its potential utility in drug discovery and development.

Core Data Presentation

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some discrepancies exist in the literature regarding the melting and boiling points; the values presented here are compiled from available data.

| Property | Value | Source(s) |

| CAS Number | 6325-92-4 | [1] |

| Molecular Formula | C₁₃H₁₃NS | [1][2] |

| Molecular Weight | 215.32 g/mol | [1] |

| Melting Point | 221-223 °C | [2] |

| Boiling Point | 487.1 °C at 760 mmHg | [2] |

| Density | 1.41 g/cm³ | [2] |

| Flash Point | 248.4 °C | [2] |

| LogP | 4.142 | [2] |

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and commonly employed synthetic route is the S-alkylation of 2-aminothiophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This method is analogous to the synthesis of other S-benzylated thiol derivatives.

Reaction Scheme:

Materials:

-

2-Aminothiophenol

-

Benzyl bromide (or benzyl chloride)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetone, or a two-phase system)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution of Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol in the chosen solvent.

-

Addition of Base: Add the base to the solution. The base will deprotonate the thiol group, forming a more nucleophilic thiolate anion.

-

Addition of Benzyl Halide: Slowly add benzyl bromide (or chloride) to the reaction mixture. The reaction is typically exothermic, so the addition rate may need to be controlled to maintain a desired temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, if a solid has formed (e.g., the salt of the base), it can be removed by filtration.

-

The reaction mixture is then typically quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of compounds containing the benzylthio moiety, particularly those with a heterocyclic scaffold, has demonstrated significant potential in various therapeutic areas.

Anticancer Activity: Several studies have highlighted the anticancer properties of derivatives containing the 2-benzylthio scaffold. For example, novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides have been synthesized and shown to possess cytostatic activity against various human cancer cell lines, including colon, breast, and cervical cancer.[3] Similarly, benzothiazole aniline derivatives have been investigated as potential anticancer agents.[4] The mechanism of action for these related compounds often involves the inhibition of key cellular processes, though the specific pathways for this compound are yet to be elucidated.

Enzyme Inhibition: Compounds with a benzylthio group have been explored as enzyme inhibitors. For instance, novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which are structurally related, have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms.[5] This suggests that this compound could be a scaffold for the design of novel enzyme inhibitors.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

The following diagram illustrates the proposed synthetic route for this compound via S-alkylation of 2-aminothiophenol.

Caption: A logical workflow for the proposed synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-(Benzylthio)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-(benzylthio)aniline, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of a publicly available crystal structure for this compound, this guide presents a detailed analysis of the closely related analogue, 2-[(4-methylphenyl)sulfanyl]aniline, to infer its structural properties. This document also outlines a detailed, plausible experimental protocol for the synthesis and crystallization of this compound based on established chemical methodologies.

Introduction

Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of a benzylthio group at the ortho position of the aniline ring can significantly influence the molecule's conformation, electronic properties, and potential biological activity. Understanding the three-dimensional structure of this compound is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. While the precise crystal structure of this compound remains to be determined, analysis of analogous structures provides valuable insights.

Predicted Crystal Structure and Molecular Geometry

The crystal structure of the closely related compound, 2-[(4-methylphenyl)sulfanyl]aniline, reveals key features that are likely to be shared with this compound[1]. The molecule consists of two aromatic rings linked by a sulfur atom. A notable feature is the near-perpendicular orientation of the two aromatic moieties, with a dihedral angle of 87.80(7)° between their least-squares planes[1]. This conformation is influenced by a weak intramolecular N—H⋯S hydrogen bond[1]. In the crystal lattice, intermolecular N—H⋯N hydrogen bonds lead to the formation of tetrameric units[1].

Based on this structural data, a similar conformation can be predicted for this compound, with the phenyl ring of the benzyl group and the aniline ring adopting a twisted arrangement.

Table 1: Crystallographic Data for 2-[(4-Methylphenyl)sulfanyl]aniline [1]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NS |

| Molecular Weight | 215.30 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 17.8881 (7) |

| c (Å) | 7.2129 (3) |

| Volume (ų) | 2308.0 (2) |

| Z | 8 |

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not available in a single source, a reliable method can be compiled from established procedures for the synthesis of related aniline and benzylthio compounds.

Synthesis of this compound

This synthesis can be adapted from methods used for preparing substituted N-benzylanilines and other thioethers. A common approach involves the reaction of 2-aminothiophenol with a benzyl halide.

Materials:

-

2-Aminothiophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI) (optional, as a catalyst)

-

Acetone or Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminothiophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) to the mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Vapor diffusion is a highly effective method for growing high-quality crystals.

Materials:

-

Purified this compound

-

A "good" solvent in which the compound is soluble (e.g., dichloromethane, acetone)

-

A "poor" solvent in which the compound is insoluble but miscible with the good solvent (e.g., hexane, heptane)

-

Small vial (e.g., 2 mL)

-

Larger vial or beaker (e.g., 20 mL)

Procedure:

-

Dissolve a small amount of purified this compound in a minimal amount of the "good" solvent in the small vial.

-

Place the small vial inside the larger vial.

-

Add the "poor" solvent to the larger vial, ensuring the level is below the top of the small vial.

-

Seal the larger vial and leave it undisturbed in a location with stable temperature and minimal vibrations.

-

Crystals should form in the small vial over a period of several days to weeks as the "poor" solvent slowly diffuses into the "good" solvent, reducing the solubility of the compound.

Potential Biological Relevance and Future Directions

While the biological activity of this compound has not been explicitly reported, related compounds have shown promising therapeutic potential. For instance, some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis[2]. Additionally, various aniline derivatives are known to possess a wide range of biological activities, including anticancer properties.

The synthesis and structural elucidation of this compound would be a valuable contribution to the field of medicinal chemistry. Future research should focus on:

-

Definitive Crystal Structure Determination: Obtaining single crystals and performing X-ray diffraction analysis to determine the precise molecular structure.

-

Biological Screening: Evaluating the cytotoxic and antimicrobial activities of this compound against a panel of cancer cell lines and microbial strains.

-

SAR Studies: Synthesizing a library of derivatives with modifications to the aniline and benzyl rings to explore structure-activity relationships.

References

A Comprehensive Technical Guide to the Solubility of 2-(Benzylthio)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(benzylthio)aniline, a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents a framework for data interpretation. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is an aromatic organic compound containing both an aniline and a benzyl thioether moiety. Its chemical structure suggests a largely non-polar nature, which dictates its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from ensuring homogeneous reaction conditions to developing effective purification and crystallization methods.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NS |

| Molecular Weight | 215.32 g/mol |

| Appearance | Gray-brown solid |

| Melting Point | 43 °C |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[1] The solubility of this compound is influenced by the interplay of its structural features and the properties of the solvent.

The large, non-polar surface area contributed by the two phenyl rings and the thioether linkage suggests good solubility in non-polar and moderately polar organic solvents. The presence of the amine group introduces some polarity and the potential for hydrogen bonding, which may enhance solubility in protic solvents. However, the overall hydrophobic character of the molecule is expected to dominate its solubility profile. Aniline, a structurally related compound, is soluble in most organic solvents, which suggests a similar trend for this compound.[2][3][4][5]

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

Based on its chemical structure, the following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents. This table should be used as a guideline for solvent screening experiments.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | High | The large non-polar surface area of this compound will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can engage in dipole-dipole interactions and can solvate both the non-polar and polar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The amine group can form hydrogen bonds with protic solvents, but the large hydrophobic portion of the molecule may limit solubility. |

| Aqueous | Water | Very Low | The molecule is predominantly non-polar and will have limited solubility in water. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following sections detail the methodologies for determining the solubility of this compound.

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The following are detailed protocols for determining the solubility of this compound.

This method is a straightforward and reliable technique for determining equilibrium solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Evaporating dish

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 5 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

The final weight of the dish with the dried solute minus the initial weight of the empty dish gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

This method is suitable for compounds that have a chromophore and can be used for more rapid analysis.

Materials:

-

This compound (solid)

-

Selected organic solvents

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent to be tested.

-

Determine λmax: Scan one of the standard solutions across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Construct a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1-5 of Protocol 1 to prepare a saturated solution of this compound.

-

Dilution: Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimental solubility data.

Table 2: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Method Used |

| e.g., Toluene | 25 | Gravimetric | ||

| e.g., Acetone | 25 | UV-Vis | ||

| e.g., Ethanol | 25 | Gravimetric | ||

| ... | ... | ... |

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for its determination and interpretation. By understanding the underlying principles of solubility and employing the detailed experimental protocols provided, researchers can effectively characterize the solubility of this important compound in various organic solvents. This knowledge is essential for optimizing reaction conditions, developing efficient purification strategies, and advancing research in synthetic and medicinal chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aniline is soluble in which of the following organic class 12 chemistry CBSE [vedantu.com]

A Technical Guide to the Theoretical Electronic Structure of 2-(Benzylthio)aniline and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of the theoretical studies conducted on the electronic structure of 2-(benzylthio)aniline and its closely related derivatives. The document synthesizes findings from computational chemistry, primarily focusing on Density Functional Theory (DFT) calculations, and correlates them with experimental data from spectroscopic and crystallographic analyses. Key molecular properties, including optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), are systematically presented. This guide details the computational methodologies and experimental protocols, offering a comprehensive resource for researchers in medicinal chemistry and materials science. Visualizations of computational workflows and electronic concepts are provided to facilitate a deeper understanding of the molecule's structural and electronic characteristics.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of pharmaceuticals, dyes, and functional materials. The introduction of a benzylthio group at the ortho-position, creating this compound, significantly influences the molecule's electronic and conformational properties. Understanding this electronic structure is crucial for predicting reactivity, designing novel compounds, and elucidating potential mechanisms of action in biological systems.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating molecular structures and properties at the atomic level.[1][2][3][4] These computational methods allow for the precise calculation of geometric parameters, vibrational modes, and electronic characteristics, providing insights that complement and guide experimental work. This guide focuses on the theoretical analysis of a representative derivative, 2-(benzylthio)-N-{pyridinylmethylidene}aniline, for which detailed computational and experimental studies have been published, to illustrate the electronic features of this class of compounds.[5]

Computational and Experimental Methodologies

A combination of theoretical calculations and experimental validation is essential for a thorough understanding of molecular properties.

Theoretical Computational Protocols

The primary computational approach for studying aniline derivatives is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost.[1][3]

Methodology Overview:

-

Functional Selection: The choice of the exchange-correlation functional is critical. The hybrid functionals B3LYP (Becke's three-parameter hybrid functional using the Lee, Yang, and Parr correlation functional) and B3PW91 are commonly employed for organic molecules.[1][5]

-

Basis Set Selection: The basis set determines the mathematical description of the atomic orbitals. Pople-style basis sets like 6-31++G(d,p) and LanL2DZ are frequently used. The 6-31++G(d,p) basis set, for instance, includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1][5]

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict infrared (IR) and Raman spectra.[5]

-

Electronic Property Analysis: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry.

The following diagram illustrates a typical workflow for the theoretical analysis of this compound derivatives.

Experimental Protocols

Experimental data is crucial for validating the results of theoretical calculations.

-

Synthesis: The synthesis of 2-(benzylthio)-N-{pyridinylmethylidene}aniline derivatives is typically achieved through the reaction of S-benzyl ortho-aminothiophenol with the corresponding pyridine carboxaldehyde.[5]

-

Single-Crystal X-ray Diffraction: This technique provides highly accurate experimental data on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. This data serves as the benchmark for evaluating the accuracy of the computed geometry.[5]

-

Spectroscopic Analysis (NMR, IR, Raman):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy is used to confirm the chemical structure and connectivity of the atoms.[5]

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. The experimental spectra are compared with the calculated frequencies to aid in the assignment of vibrational modes.[5]

-

Results and Discussion: Electronic and Structural Properties

The combination of computational and experimental studies provides a detailed picture of the molecule's characteristics. Studies on derivatives show that the B3PW91/6-31++G(d,p) level of theory is highly accurate for structure determination, while methods using the LanL2DZ basis set perform well for vibrational analysis.[5]

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) calculated via DFT typically show excellent agreement with experimental data from X-ray crystallography. The tables below present illustrative data for key structural parameters based on findings for this compound derivatives.

Table 1: Selected Bond Lengths (Å)

| Bond | B3PW91/6-31++G(d,p) | Experimental (X-ray) |

|---|---|---|

| C-S | 1.785 | 1.778 |

| S-C(benzyl) | 1.830 | 1.821 |

| C-N(amine) | 1.402 | 1.395 |

| C=N(imine)| 1.288 | 1.280 |

Table 2: Selected Bond Angles (°)

| Angle | B3PW91/6-31++G(d,p) | Experimental (X-ray) |

|---|---|---|

| C-S-C(benzyl) | 102.5 | 101.9 |

| C-C-S | 121.0 | 120.5 |

| C-C-N(amine) | 119.8 | 120.1 |

Vibrational Analysis

Calculated vibrational frequencies, when scaled by appropriate factors, correlate strongly with experimental IR and Raman spectra.[1][5] This correlation allows for the confident assignment of spectral bands to specific molecular vibrations.

Table 3: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (IR) |

|---|---|---|

| N-H Stretch | 3450 | 3445 |

| C=N Imine Stretch | 1625 | 1620 |

| C-S Stretch | 705 | 700 |

| Aromatic C-H Stretch | 3060 | 3055 |

Frontier Molecular Orbitals (FMOs)

The electronic properties are primarily dictated by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability of a molecule to donate an electron. For this compound derivatives, the HOMO is typically localized on the aniline ring and the sulfur atom, indicating these are the primary sites for electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often distributed across the imine bond and the pyridine ring system, suggesting these are the likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity and suggests that the molecule can be easily excited.[6]

Table 4: Calculated Electronic Properties (eV)

| Parameter | Value |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

The relatively small energy gap suggests significant intramolecular charge transfer, contributing to the molecule's bioactivity and electronic properties.[6]

Conclusion

Theoretical studies, anchored by experimental validation, provide a powerful framework for understanding the electronic structure of this compound and its derivatives. DFT calculations accurately predict molecular geometry and vibrational spectra, offering reliable insights into the molecule's fundamental properties. The analysis of frontier molecular orbitals reveals that the aniline ring and sulfur atom are key electron-donating regions, while the imine and associated aromatic systems act as electron acceptors. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. This detailed electronic and structural knowledge is invaluable for the rational design of new therapeutic agents and functional materials based on the this compound scaffold.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers [physchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. aljest.net [aljest.net]

- 5. researchgate.net [researchgate.net]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Benzylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzylthio)aniline, a molecule of interest in synthetic and medicinal chemistry. The document details its physical and chemical properties, a plausible first synthetic route, and experimental protocols.

Introduction

This compound, also known as 2-(benzylsulfanyl)aniline, is an organic compound featuring an aniline ring substituted with a benzylthio group at the ortho position. Its structure incorporates a primary amine and a thioether, making it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activities. While the specific historical first synthesis is not prominently documented in readily available literature, its preparation can be logically deduced from fundamental organic chemistry principles, primarily involving the S-alkylation of 2-aminothiophenol.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NS | [1][2] |

| Molecular Weight | 215.31 g/mol | [1][2] |

| CAS Number | 6325-92-4 | [1][2] |

| Melting Point | 221-223 °C | [1] |

| Boiling Point | 487.1 °C at 760 mmHg | [1] |

| Flash Point | 248.4 °C | [1] |

| Density | 1.41 g/cm³ | [1] |

| Refractive Index | 1.678 | [1] |

Plausible First Synthesis: S-Alkylation of 2-Aminothiophenol

The most direct and likely method for the first synthesis of this compound involves the reaction of 2-aminothiophenol with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. This reaction is a classic example of nucleophilic substitution, where the thiolate anion of 2-aminothiophenol acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

Reaction Scheme:

References

Chemical Reactivity of the Amino Group in 2-(Benzylthio)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylthio)aniline is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a nucleophilic amino group and a benzylthio moiety on an aromatic ring, offers a unique combination of reactive sites. The chemical behavior of the amino group is central to the synthetic utility of this compound, allowing for a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on key reactions such as acylation, alkylation, diazotization, and cyclization. The electronic and steric influence of the ortho-benzylthio substituent on the reactivity of the amino group will be a recurring theme. This document is intended to serve as a practical resource, offering detailed experimental protocols and summarizing key data to facilitate its application in research and development.

General Reactivity of the Amino Group

The amino group (-NH₂) of this compound is a powerful nucleophile and an activating group on the benzene ring. The lone pair of electrons on the nitrogen atom can be donated into the aromatic system, increasing the electron density of the ring, particularly at the ortho and para positions. However, the presence of the bulky benzylthio group at the ortho position introduces significant steric hindrance, which can modulate the accessibility of the amino group to various reagents.

The electronic nature of the sulfur atom in the benzylthio group is complex; it can exhibit both electron-donating and electron-withdrawing effects depending on the reaction conditions. Generally, the sulfur atom is considered to be a weak activating group.

Acylation of the Amino Group

Acylation of the amino group in this compound is a common transformation used to introduce an acyl group, forming an amide. This reaction is often employed to protect the amino group during multi-step syntheses or to introduce specific functionalities.[1] The resulting amide is significantly less nucleophilic and less basic than the parent amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Table 1: Representative Conditions for Acylation of Anilines

| Acylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Acetic Anhydride | Sodium Acetate | Water | Room Temperature | High | [2] |

| Acetyl Chloride | Copper Oxide (CuO) | Solvent-free | Room Temperature | High | [3] |

| Benzoyl Chloride | Sodium Hydroxide | Water/Organic Solvent | Room Temperature | High | [4] |

Experimental Protocol: Acetylation of this compound with Acetic Anhydride

This protocol is adapted from a general procedure for the acetylation of anilines.[2]

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Water

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve this compound (1 mmol) in 15 mL of water and 0.5 mL of concentrated hydrochloric acid.

-

Prepare a solution of sodium acetate (1.2 mmol) in 5 mL of water.

-

To the solution of this compound hydrochloride, add acetic anhydride (1.1 mmol) and swirl the mixture.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir the mixture and cool it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-(benzylthio)phenyl)acetamide.

Alkylation of the Amino Group

Alkylation of the amino group of this compound introduces an alkyl group, leading to the formation of secondary or tertiary amines. This reaction is a fundamental C-N bond-forming process. Common alkylating agents include alkyl halides and alcohols. The reaction with alkyl halides is a nucleophilic substitution, while alkylation with alcohols often proceeds via a "hydrogen-borrowing" or "auto-transfer" mechanism, which is considered a greener alternative.[5][6]

The ortho-benzylthio group can sterically hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions compared to unhindered anilines.

Table 2: Representative Conditions for N-Alkylation of Anilines

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Benzyl Alcohol | Copper-Chromite / K₂CO₃ | o-Xylene | 110 °C | Good | [6] |

| Benzyl Alcohol | Au on various supports | 2-Methyl-2-butanol | Varies | Moderate to High | [5] |

| Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | DMF, ACN | Varies | Varies | [6] |

Experimental Protocol: N-Alkylation of this compound with Benzyl Alcohol

This protocol is based on a general procedure for the N-alkylation of anilines with alcohols.[6][7]

Materials:

-

This compound

-

Benzyl alcohol

-

Copper-Chromite catalyst

-

Potassium carbonate (K₂CO₃)

-

o-Xylene

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), benzyl alcohol (1.2 mmol), copper-chromite catalyst (5 mol%), and potassium carbonate (1.5 mmol).

-

Add 10 mL of o-xylene as the solvent.

-

Heat the reaction mixture at 110 °C with stirring for the appropriate time (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and potassium carbonate.

-

Wash the solid residue with ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-benzylated product.

Diazotization of the Amino Group

The amino group of this compound can be converted to a diazonium salt through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[8][9] This process is known as diazotization. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functional groups onto the aromatic ring.[8]

Table 3: Common Reactions of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Named Reaction (if applicable) | Reference |

| CuCl / HCl | -Cl | Sandmeyer Reaction | [8] |

| CuBr / HBr | -Br | Sandmeyer Reaction | [8] |

| CuCN / KCN | -CN | Sandmeyer Reaction | [8] |

| HBF₄, heat | -F | Schiemann Reaction | [8] |

| KI | -I | [8] | |

| H₂O, heat | -OH | ||

| H₃PO₂ | -H | ||

| Phenol, Aniline | Azo compound | Azo Coupling | [10] |

Experimental Protocol: Diazotization of this compound and Subsequent Iodination

This protocol is a general procedure for the diazotization of an aromatic amine followed by iodination.[8]

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (concentrated)

-

Potassium iodide (KI)

-

Ice

Procedure:

-

Dissolve this compound (1 mmol) in a mixture of 3 mL of water and 1 mL of concentrated hydrochloric acid in a flask.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (1.5 mmol) in a small amount of water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(benzylthio)-2-iodobenzene.

Cyclization Reactions

The presence of both an amino group and a benzylthio group in an ortho relationship provides a scaffold for various intramolecular cyclization reactions to form heterocyclic compounds, such as benzothiazoles.[11] These reactions are of great importance in medicinal chemistry as these heterocyclic motifs are common in biologically active molecules. Cyclization can be promoted by various reagents and conditions, often involving oxidation or the use of a coupling partner that reacts with both the amino and the thioether functionalities.

Experimental Protocol: Synthesis of a Benzothiazole Derivative (Conceptual)

While a specific protocol for the direct cyclization of this compound was not found in the search results, a conceptual protocol can be outlined based on general methods for benzothiazole synthesis.[11] This would typically involve a reaction that incorporates a one-carbon unit to form the thiazole ring.

Materials:

-

This compound

-

A suitable one-carbon source (e.g., a β-diketone in the presence of an acid catalyst)

-

Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

Procedure (Conceptual):

-

In a round-bottom flask, dissolve this compound (1 mmol) and a β-diketone (1.1 mmol) in toluene.

-

Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%).

-

Heat the reaction mixture to reflux, and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding 2-substituted benzothiazole derivative.

Quantitative Data

Table 4: pKa Values of Related Anilines

| Compound | pKa | Reference |

| Aniline | 4.6 | |

| 2-(Methylthio)aniline | N/A | Data not found, but expected to be similar to aniline. |

| 2-(Phenylthio)aniline | N/A | Data not found, but expected to be similar to aniline. |

Note: "N/A" indicates that the specific data was not available in the initial search results.

Visualizations

Caption: General experimental workflow for a typical reaction of this compound.

Caption: Reaction pathway for the diazotization of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, primarily due to the versatile reactivity of its amino group. This guide has detailed the key chemical transformations of this functional group, including acylation, alkylation, diazotization, and cyclization. While specific quantitative reactivity data for this compound remains an area for further investigation, the provided protocols, adapted from closely related structures, offer a solid foundation for its practical application. The interplay of the electronic properties of the amino and benzylthio groups, along with the steric influence of the latter, are critical considerations for designing synthetic routes involving this compound. The information and experimental guidance provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tsijournals.com [tsijournals.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 11. Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Bioactivity of 2-(Benzylthio)aniline Derivatives: A Guide for Drug Discovery Professionals

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, potential bioactive properties, and experimental protocols for 2-(benzylthio)aniline derivatives. These compounds have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer and antimicrobial effects. The information presented herein is intended to serve as a foundational resource for the exploration and development of novel therapeutic agents based on this chemical structure.

Introduction

The this compound core structure combines the versatile aniline moiety with a flexible benzylthio group, offering opportunities for diverse chemical modifications to modulate biological activity. The sulfur linkage and the aromatic rings are key features that can influence the pharmacokinetic and pharmacodynamic properties of these derivatives. Research into this class of compounds is driven by the continued need for new therapeutic agents with improved efficacy and novel mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the S-alkylation of 2-aminothiophenol with a substituted benzyl halide. This straightforward and efficient method allows for the generation of a library of derivatives with various substituents on both the aniline and benzyl rings.

A general synthetic pathway involves the reaction of 2-aminothiophenol with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion that readily attacks the benzyl halide, displacing the halide and forming the desired thioether linkage.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the parent this compound, which can be adapted for the synthesis of various derivatives by using appropriately substituted 2-aminothiophenols and benzyl halides.

Materials:

-

2-aminothiophenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 30-60 minutes to facilitate the formation of the thiolate anion.

-

Add the corresponding benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Bioactive Potential of this compound Derivatives

Anticancer Activity

Derivatives of the this compound scaffold have shown promising anticancer properties. While the precise mechanisms are still under investigation for this specific class, related aniline and benzylthio-containing compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

For instance, a series of novel 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides, which are structurally related to this compound, have been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines.

Table 1: Anticancer Activity of this compound Related Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |

| 6 | HeLa (Cervical Cancer) | 7 |

| 7 | HeLa (Cervical Cancer) | 17 |

| 9 | HeLa (Cervical Cancer) | 12 |

| 10 | HeLa (Cervical Cancer) | 11 |

| 11 | HeLa (Cervical Cancer) | 10 |

| 16 | HeLa (Cervical Cancer) | 15 |

| 23 | HCT-116 (Colon Cancer) | 11 |

| 23 | MCF-7 (Breast Cancer) | 29 |

| 23 | HeLa (Cervical Cancer) | 18 |

| 24 | HCT-116 (Colon Cancer) | 16 |

| 24 | MCF-7 (Breast Cancer) | 25 |

| 24 | HeLa (Cervical Cancer) | 15 |

| 25 | HCT-116 (Colon Cancer) | 14 |

| 25 | MCF-7 (Breast Cancer) | 22 |

| 25 | HeLa (Cervical Cancer) | 11 |

| 26 | HCT-116 (Colon Cancer) | 12 |

| 26 | MCF-7 (Breast Cancer) | 19 |

| 26 | HeLa (Cervical Cancer) | 12 |

| 27 | HCT-116 (Colon Cancer) | 11 |

| 27 | MCF-7 (Breast Cancer) | 18 |

| 27 | HeLa (Cervical Cancer) | 11 |

Antimicrobial Activity

The benzylthio moiety is also found in compounds with significant antimicrobial properties. The mechanism of action for these compounds can involve the disruption of the bacterial cell wall or interference with essential cellular processes. For example, various 2-benzylthiomethyl-1H-benzimidazole derivatives have been synthesized and tested against pathogenic bacteria.

Table 2: Antimicrobial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL)[2] |

| 5b | Staphylococcus aureus | 300 |

| 5b | Escherichia coli | 150 |

| 5d | Staphylococcus aureus | 320 |

| 5e | Staphylococcus aureus | 180 |

| 5e | Escherichia coli | 180 |

| 5f | Staphylococcus aureus | 140 |

| 5g | Staphylococcus aureus | 280 |

| 5g | Escherichia coli | 140 |

| 5h | Escherichia coli | 150 |

| 5j | Staphylococcus aureus | 200 |

| 5j | Escherichia coli | 400 |

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Synthesized this compound derivatives

-

DMSO

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Positive control (a known antibiotic)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivatives in the bacterial growth medium in a 96-well plate.